molecular formula C33H32ClN3 B147729 Basic blue 26 CAS No. 2580-56-5

Basic blue 26

Cat. No. B147729
CAS RN: 2580-56-5
M. Wt: 506.1 g/mol
InChI Key: LLWJPGAKXJBKKA-UHFFFAOYSA-N
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Description

The compound referred to as Basic Blue 26 is a subject of interest in the field of electrochemical research. It has been investigated for its electrochemical properties and potential applications. The spectroelectrochemical investigation of Basic Blue 26 has revealed insights into its redox behavior and interaction with oxygen molecules, which could be significant for various applications, including dye-sensitized solar cells, electrochromic devices, and sensors .

Synthesis Analysis

The synthesis of related compounds, such as the bipolar deep-blue emitter 26BTPIPy, involves a meta-linking D–π–A–π–D structure, which is designed to shorten the molecular conjugated length and restrict intramolecular charge transfer. This synthesis approach aims to maintain a high fluorescence yield, which is crucial for applications in organic light-emitting devices (OLEDs). The synthesis of such compounds is carefully designed to achieve a balance between planarity and molecular orbital overlap, which are key factors for efficient emission and carrier transport .

Molecular Structure Analysis

The molecular structure of compounds like 26BTPIPy, which may share similarities with Basic Blue 26, is characterized by a relatively planar structure at the benzene–pyridine–benzene joint. This planarity leads to considerable overlapping of frontier molecular orbitals, which is essential for achieving high fluorescence yield and efficient charge transport. The meta-linking structure in 26BTPIPy is specifically chosen to optimize these properties for deep-blue emission .

Chemical Reactions Analysis

Basic Blue 26 undergoes electrochemical reduction, which has been studied using thin-layer spectroelectrochemical techniques. The compound exhibits nearly reversible redox peaks, indicating its potential for redox-based applications. Additionally, the presence of oxygen leads to the formation of a charge transfer complex with Basic Blue 26, which is evidenced by the appearance of a new peak in both the cyclic voltammogram and the spectrum. This interaction suggests that Basic Blue 26 can participate in chemical reactions involving electron transfer and complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Basic Blue 26 have been characterized through spectroelectrochemical investigations. The formal potentials, electron transfer numbers, and diffusion coefficient of Basic Blue 26 were determined, providing a quantitative understanding of its electrochemical behavior. The compound also exhibits cis-trans-tautomerism and a color change effect, which are important properties for its potential use in colorimetric applications. The electrochemical and spectroscopic data suggest that Basic Blue 26 has a dynamic behavior in solution, which could be harnessed for various technological applications .

Scientific Research Applications

Adsorption and Removal of Dyes

Basic Blue 26, along with other basic dyes, has been the subject of research for its adsorption properties. Studies have found that activated carbons are effective in removing Basic Blue 26 from surfaces, with carbon produced by activation with H3PO4 showing particularly high efficiency due to its pore structure and surface functional groups (Souza et al., 2018). Additionally, the adsorption of Victoria Blue dye (Basic Blue 26) on carbon has been investigated, revealing that equilibrium data obey the Langmuir isotherm and that factors such as contact time, agitation, initial dye concentration, and carbon particle size significantly affect adsorption (Mckay, 1979).

Spectroelectrochemical Properties

A spectroelectrochemical investigation on Basic Blue revealed insights into its electrochemical reduction, demonstrating the reversible redox peaks of the dye and its cis-trans-tautomerism and color change effect (Bao, 1994).

Use in Effluent Treatment

Basic Blue 26 has been studied for its removal from effluent using various adsorbents. Research has indicated effective decolorization of aqueous dye solutions using novel adsorbents, optimized through statistical designs and surface plots for maximum efficiency (Ravikumar et al., 2005).

Applications in Flow Batteries

An organic dye, Basic Blue 3, related to Basic Blue 26, has been reported as a two-electron catholyte for aqueous redox flow batteries, showcasing exceptional stability and high capacity retention during extensive cycling (Li et al., 2020).

Use in Staining and Microscopy

Basic Blue 41, similar to Basic Blue 26, has been used as a single agent stain for blood and bone marrow cells, offering clear coloration and well-delineated cellular structures, suggesting potential applications of Basic Blue 26 in similar staining processes (Kass, 1988).

Safety And Hazards

Basic Blue 26 has been reported to have potentially harmful effects on human health and the environment . It is toxic if swallowed and may cause skin and eye irritation . Its use is regulated in some countries due to these potential risks .

properties

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h5-23H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWJPGAKXJBKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038889
Record name Basic Blue 26
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basic blue 26

CAS RN

2580-56-5
Record name Victoria Blue B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2580-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Basic Blue 26
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Victoria blue B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11245
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Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(phenylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Basic Blue 26
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.131
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Record name BASIC BLUE 26
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
312
Citations
TNV de Souza, MGA Vieira, MGC da Silva… - … Science and Pollution …, 2019 - Springer
… The adsorption characteristics of CI basic blue 26 (BB26) from aqueous solutions onto H 3 PO 4 -activated carbons (ACs) produced from açai stones (Euterpe oleracea Martius) and …
Number of citations: 26 link.springer.com
SN Jain, VB Garud, SD Dawange… - Biomass Conversion …, 2022 - Springer
… In the present work, Basic Blue 26 dye-laden waste is treated successfully using sesame oil cake powder, industrial waste biomass in original and in modified form. The effects of …
Number of citations: 4 link.springer.com
EFS Authority, A Penninks, K Baert, S Levorato… - EFSA Journal, 2017 - ncbi.nlm.nih.gov
… (1997), basic blue 26 failed to induce mutagenicity in S. … As indicated on the ECHA website, basic blue 26 is a … predicts with moderate reliability that basic blue 26 is a mutagen. Alerts for …
Number of citations: 1 www.ncbi.nlm.nih.gov
DR Ifa, LM Gumaelius, LS Eberlin, NE Manicke… - Analyst, 2007 - pubs.rsc.org
… homologous impurities in commercial preparations of azodyes is well known and they are evident in these data; for instance, the m/z 456 ion is the trimethyl homologue of Basic Blue 26 …
Number of citations: 242 pubs.rsc.org
CM Almeida, DD Sales, F Tosato, NA dos Santos… - Microchemical …, 2019 - Elsevier
… [C 25 H 30 N 3 ] + (m/z 372), followed by the basic blue 26 [C 33 H 32 N 3 ] + (m/z 470), and … Similarly, for the basic blue 26 dye (m/z 470), ions of m/z 456 and 442 are produced. The …
Number of citations: 19 www.sciencedirect.com
A Katayama, N Kuroki, K Konishi - Sen'i Gakkaishi, 1960 - jstage.jst.go.jp
… 9, CI Basic Violet 3, CI Basic Bed 2, CI Basic Blue 26, CI Basic Violet 10 and CI Basic Orange 2 in … dye concentration in the fibre and salt concentration in the dye bath(CI Basic Blue"26). …
Number of citations: 2 www.jstage.jst.go.jp
NG Camparotto, T de Figueiredo Neves… - Environmental …, 2023 - Elsevier
… the pharmaceutical sildenafil citrate, the basic blue 26 dye, and the surfactant cetylpyridinium … The 1:1 [email protected]−HTA beads efficiently removed sildenafil citrate, basic blue 26 …
Number of citations: 9 www.sciencedirect.com
M Rampa, S Sánchez-Cortés, MV Cañamares - 2022 - digital.csic.es
… The aim of the study is to understand the behavior of Basic Blue 26 (Victoria blue B, VBB) and Basic Blue 11 (Victoria blue R, VBR) [2] under different pH conditions using UV-Vis, FT-…
Number of citations: 0 digital.csic.es
GF Kirkbright, MD Mayhew, TS West - Analytical Chemistry, 1968 - ACS Publications
… This paper describes the application of the similar triphenylmethane type of dyestuff, Victoria Blue B (Basic Blue 26, Colour Index 44045), to the determination of microgram amounts of …
Number of citations: 15 pubs.acs.org
C Weyermann, R Marquis, W Mazzella… - Journal of forensic …, 2007 - Wiley Online Library
… — In laser desorption ionization mass spectra (LDI-MS) of the ink entries from ballpoint pen 12, signals from the dyes basic violet 3 (BV3) and basic blue 26 (BB26) have been identified. …
Number of citations: 103 onlinelibrary.wiley.com

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